2-Methoxy-2-(quinolin-5-yl)acetic acid
Description
2-Methoxy-2-(quinolin-5-yl)acetic acid is a quinoline-derived organic compound featuring a methoxy group at the α-position of the acetic acid side chain and a quinolin-5-yl substituent. This structure combines the aromatic heterocyclic properties of quinoline with the reactivity of the methoxy and carboxylic acid functional groups. For instance, the synthesis of similar compounds involves multicomponent reactions using Meldrum’s acid, glyoxal derivatives, and hydroxyquinoline precursors under acidic conditions .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-methoxy-2-quinolin-5-ylacetic acid |
InChI |
InChI=1S/C12H11NO3/c1-16-11(12(14)15)9-4-2-6-10-8(9)5-3-7-13-10/h2-7,11H,1H3,(H,14,15) |
InChI Key |
MBNLKBYLPMCNJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C2C=CC=NC2=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences:
Functional Group Diversity: The methoxy group in this compound enhances its electron-donating capacity compared to non-methoxy analogs like 2-(quinolin-5-yl)acetic acid. This may influence solubility, acidity (pKa ~2–3 for carboxylic acid), and metal-binding affinity .
Synthesis Pathways: this compound derivatives are synthesized via condensation reactions using Meldrum’s acid and glyoxal derivatives, yielding fused heterocyclic systems . 2-(Quinolin-5-yl)acetic acid is typically prepared through nucleophilic substitution or hydrolysis of ester precursors .
Applications: Quinoline-based acetic acids exhibit strong coordination with metal ions (e.g., U(VI)), making them useful in adsorbent materials for environmental remediation . Indomethacin’s indole-acetic acid structure prioritizes cyclooxygenase inhibition over metal sorption .
Research Findings on Adsorption and Reactivity
Uranium Sorption Efficiency:
- Acetic Acid-Modified Biochar (ASBB): Modified with acetic acid derivatives, ASBB achieves a U(VI) removal rate of 97.8% at pH 6.0, attributed to carboxyl (-COOH) groups forming monodentate complexes with uranium .
- Quinoline-Based Analogs: Compounds like 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid show enhanced sorption due to expanded pore structures and increased functional group density .
Thermodynamic and Kinetic Behavior:
- Langmuir Model Fit: ASBB’s uranium sorption follows Langmuir isotherms, indicating monolayer adsorption with a maximum capacity of ~120 mg/g .
- Pseudo-Second-Order Kinetics : Sorption equilibrium is reached within 5 minutes, suggesting rapid surface coordination .
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